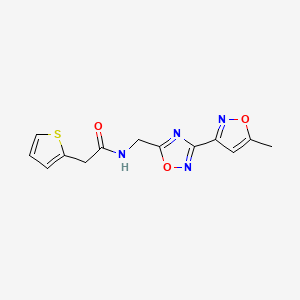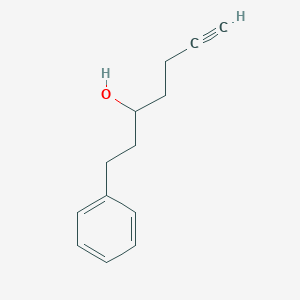
甲基(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, also known as MQC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MQC is a synthetic derivative of the natural alkaloid quinoline, and its unique chemical structure makes it a promising candidate for a variety of pharmacological and biochemical studies.
科学研究应用
Fragment-Based Drug Discovery
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: can serve as a valuable fragment electrophile in fragment-based drug discovery. Researchers use it as a “scout” fragment to explore covalent interactions with target proteins. By incorporating this compound into ligands, scientists gain insights into potential drug candidates and their binding modes .
Antimycobacterial Activity
In the fight against tuberculosis, this compound has been evaluated for its antimycobacterial activity. Researchers screened it against Mycobacterium tuberculosis strain H37R V. Understanding its efficacy against this pathogen contributes to the development of novel antimycobacterial agents .
Anticancer Potential
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: derivatives have been investigated for their anticancer properties. These compounds exhibit promising activity against cancer cells, making them relevant in oncology research. Further studies explore their mechanisms of action and potential as therapeutic agents .
Targeted Protein Degradation
Researchers have incorporated similar compounds into bifunctional tools, such as electrophilic PROTAC® molecules. These molecules selectively degrade specific proteins by recruiting E3 ligases. The Cravatt Lab has demonstrated the utility of such compounds in targeted protein degradation .
Antimicrobial Potential
In addition to tuberculosis, this compound’s derivatives have been evaluated for antimicrobial activity against bacteria like Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Their effectiveness against these pathogens informs antimicrobial drug development .
Structure–Activity Relationship Studies
Researchers use Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate and its analogs to explore structure–activity relationships (SAR). By systematically modifying the compound and assessing its biological effects, they gain insights into SAR principles, aiding drug design and optimization .
属性
IUPAC Name |
methyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-10-5-4-9(13-12(16)17-2)7-8(10)3-6-11(14)15/h4-5,7H,3,6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLLYFSNZXHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

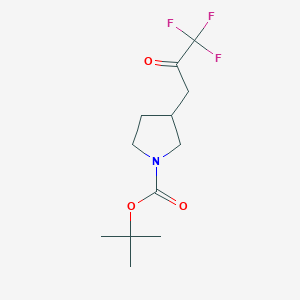
![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)
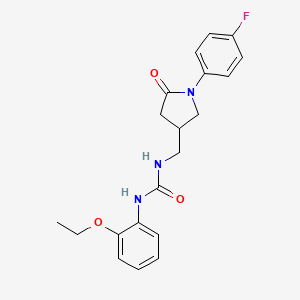
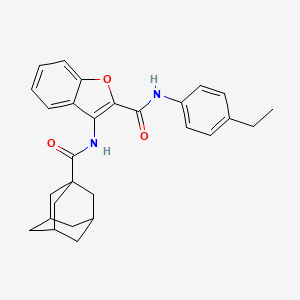
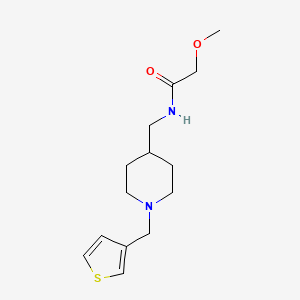
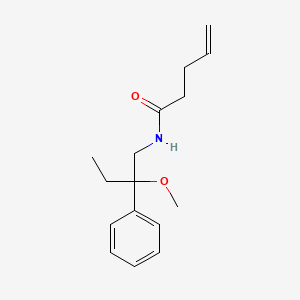
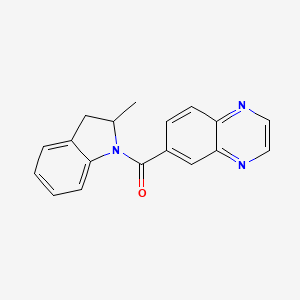


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)
